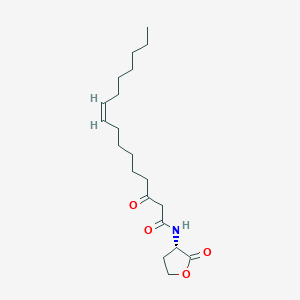
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone is a type of signaling molecule known as an acyl-homoserine lactone. These molecules are primarily involved in quorum sensing, a process by which bacteria communicate with each other to coordinate gene expression and behavior in response to population density. This compound is particularly significant in the regulation of various physiological processes in Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone typically involves the condensation of a fatty acid derivative with homoserine lactone. One common method includes the use of 3-oxo-9Z-hexadecenoyl chloride, which reacts with homoserine lactone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered bacteria that can produce the compound naturally. These bacteria are cultivated in large bioreactors, and the compound is extracted and purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to open the lactone ring under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones or open-chain derivatives.
Scientific Research Applications
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone has numerous applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthesis of similar molecules.
Biology: Plays a crucial role in studying bacterial communication and quorum sensing.
Medicine: Investigated for its potential in developing antibacterial therapies by disrupting quorum sensing.
Industry: Used in the development of biosensors and biotechnological applications to monitor bacterial populations.
Mechanism of Action
The mechanism of action of N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone involves its interaction with specific receptor proteins in bacteria. Upon binding to these receptors, the compound triggers a cascade of molecular events that lead to changes in gene expression. This process regulates various physiological activities, such as biofilm formation, virulence factor production, and motility.
Comparison with Similar Compounds
N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone can be compared with other acyl-homoserine lactones, such as:
- N-(3-oxo-dodecanoyl)-homoserine lactone
- N-(3-oxo-octanoyl)-homoserine lactone
- N-(3-oxo-hexanoyl)-homoserine lactone
These compounds share a similar structure but differ in the length and saturation of the acyl chain. The uniqueness of this compound lies in its specific acyl chain length and the presence of a double bond, which can influence its binding affinity and specificity to receptor proteins.
Properties
Molecular Formula |
C20H33NO4 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide |
InChI |
InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23)/b8-7-/t18-/m0/s1 |
InChI Key |
NNIVINPZTHXZNK-ZEVQVBBLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
Canonical SMILES |
CCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















